molecular formula C8H13NO B13162058 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile

3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile

Cat. No.: B13162058
M. Wt: 139.19 g/mol
InChI Key: DNQDYRHDMLCDTQ-UHFFFAOYSA-N
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Description

3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Scientific Research Applications

3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.

    Medicine: It may be explored for its potential therapeutic properties, such as its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrile group can participate in various chemical transformations, including reduction and hydrolysis, which further diversify the compound’s reactivity .

Comparison with Similar Compounds

3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its combination of an oxirane ring and a nitrile group, which confer distinct reactivity and versatility in various chemical processes.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-ethyl-3-propan-2-yloxirane-2-carbonitrile

InChI

InChI=1S/C8H13NO/c1-4-8(6(2)3)7(5-9)10-8/h6-7H,4H2,1-3H3

InChI Key

DNQDYRHDMLCDTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C(C)C

Origin of Product

United States

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